6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline
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Overview
Description
6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position of the phenyl ring attached to the quinoxaline core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with 4-(trifluoromethyl)benzoyl chloride, followed by cyclization with o-phenylenediamine . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound .
Scientific Research Applications
6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroquinoxaline: An analogue with similar structural features but different pharmacological properties.
Quinazoline: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H8ClF3N2 |
---|---|
Molecular Weight |
308.68 g/mol |
IUPAC Name |
6-chloro-2-[4-(trifluoromethyl)phenyl]quinoxaline |
InChI |
InChI=1S/C15H8ClF3N2/c16-11-5-6-12-13(7-11)20-8-14(21-12)9-1-3-10(4-2-9)15(17,18)19/h1-8H |
InChI Key |
OFKIBABYYKFGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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